2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid, also known as (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid, is a chemical compound with significant relevance in pharmaceutical chemistry, particularly as an impurity in the synthesis of brivaracetam, an anti-epileptic drug. The compound's unique structure and properties make it a subject of interest in various scientific studies.
This compound can be sourced from chemical suppliers and is often utilized in research and development settings. Its CAS (Chemical Abstracts Service) number is 112106-16-8, which aids in its identification across various databases and literature.
2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid belongs to the class of carboxylic acids, characterized by the presence of a carboxyl functional group (-COOH). It also contains an oxo group and a tert-butoxy substituent, which contribute to its chemical behavior and applications.
The synthesis of 2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid typically involves several key steps:
In industrial settings, large-scale reactors are utilized for the synthesis, allowing for precise control over temperature and pressure. Continuous flow systems may also be employed to enhance efficiency and yield.
The molecular formula for 2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid is C11H20O4. Its structure features a pentanoic acid backbone with a tert-butoxy group and an oxoethyl moiety attached.
The compound can participate in various chemical reactions typical of carboxylic acids, including:
These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts or bases.
The mechanism of action for 2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid primarily revolves around its role as an impurity in the synthesis of brivaracetam. In this context, it may influence the pharmacokinetics and pharmacodynamics of the final product by affecting its stability and solubility.
The primary application of 2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid is as an impurity in the pharmaceutical synthesis of brivaracetam. Its role in ensuring the quality and efficacy of this anti-epileptic medication makes it essential in research related to drug formulation and safety assessments .
The stereoselective construction of the (R)-enantiomer hinges on diastereoselective C–C bond formation at the α-position of the pentanoic acid backbone. A pivotal methodology employs Ellman’s tert-butanesulfinamide as a chiral directing group. By condensing tert-butanesulfinamide with methyl 2-formylbenzoate, a sulfinylimine intermediate is formed. Subsequent nucleophilic addition of a propylmagnesium bromide (PrMgBr) Grignard reagent proceeds with high facial selectivity (dr = 97:3), governed by the sulfinamide’s chiral sulfur atom. Acidic hydrolysis then cleaves the sulfinyl group without racemization, enabling cyclization or further functionalization to yield the target (R)-enantiomer [6].
Alternative routes leverage chiral pool derivatives, such as (R)-pseudoephedrine amides. Deprotonation generates a configurationally stable enolate that undergoes alkylation with tert-butyl bromoacetate. The bulky N-iso-propyl group of pseudoephedrine directs Re-face attack, achieving diastereoselectivities >95:5. Final amide hydrolysis releases the enantiopure acid [4] [7].
Table 1: Diastereoselective Synthesis via Chiral Auxiliaries
Chiral Controller | Electrophile | dr ** | Yield (%) |
---|---|---|---|
(R,R)-Pseudoephedrine Amide | tert-Butyl bromoacetate | >95:5 | 82–90 |
(S)-tert-Butanesulfinimine | PrMgBr | 97:3 | 75–85 |
trans-2-Phenylcyclohexanol | Glyoxylate | 10:1 | 70 |
dr = Diastereomeric ratio [4] [6] [7].
Chiral auxiliaries remain indispensable for complex stereochemical settings. Evans’ oxazolidinones (e.g., 4-benzyl or 4-isopropyl derivatives) anchor the pentanoic acid substrate via an imide linkage. Enolization with n-Bu₂BOTf/Et₃N generates a (Z)-boron enolate, which undergoes alkylation with tert-butyl bromoacetate. The auxiliary’s phenyl or isopropyl group blocks the Si-face, ensuring Re-face attack (de >98%). Auxiliary removal employs LiOOH/THF/H₂O, preserving stereochemistry [4] [7].
Camphorsultam (Oppolzer’s auxiliary) exhibits complementary steric control. Its bicyclic framework forces electrophiles to approach from the convex face. In Claisen rearrangements or Michael additions, diastereoselectivities reach 95% de, as demonstrated in syntheses of quaternary carbon centers [4]. trans-2-Phenylcyclohexanol—a cost-effective alternative to 8-phenylmenthol—similarly directs glyoxylate ene reactions with *dr = 10:1 [4].
Table 2: Performance Metrics of Key Chiral Auxiliaries
Auxiliary | Reaction Type | de (%) | Recovery Yield (%) |
---|---|---|---|
Evans 4-Benzyl Oxazolidinone | Alkylation | >98 | 85–90 |
Oppolzer’s Camphorsultam | Claisen Rearrangement | 95 | 80 |
trans-2-Phenylcyclohexanol | Ene Reaction | 80 | 75 |
de = Diastereomeric excess [4] [7].
Sustainable synthesis prioritizes renewable feedstocks, energy efficiency, and benign solvents. The tert-butyl ester moiety can be introduced via esterification with bio-derived tert-butanol, replacing carcinogenic tert-butyl halides. Solvent-free mechanochemical milling of pentanoic acid and tert-butanol using p-TsOH catalyst achieves 95% conversion, eliminating volatile organic solvents [5] [11].
Microwave-assisted catalysis accelerates key steps. Immobilized lipases (e.g., Candida antarctica Lipase B) in ethanol enable enantioselective esterification, reducing reaction times from hours to minutes. Flow chemistry systems with heterogeneous catalysts (e.g., SiO₂-supported sulfonic acid) permit continuous esterification, enhancing space-time yields by 50% compared to batch processes [8] [11].
Waste minimization is achieved via auxiliary recycling: Evans oxazolidinones are recovered in >85% yield after LiOOH cleavage. Atom economy improves through catalytic asymmetric methods, as demonstrated in enzyme-triggered nanocapsule assemblies for reagent encapsulation, reducing stoichiometric waste [5] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0